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Compound of Interest

Compound Name: 3-(4-Hydroxyphenyl)propionitrile

Cat. No.: B013598 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-
Hydroxyphenyl)propionitrile, a molecule of interest in various research fields. The following

sections detail its infrared (IR) and nuclear magnetic resonance (NMR) spectral properties,

offering a foundational dataset for its identification, characterization, and application in scientific

research and drug development.

Infrared (IR) Spectroscopy
The infrared spectrum of 3-(4-Hydroxyphenyl)propionitrile reveals key functional groups

present in the molecule. The analysis of the major absorption bands provides a unique

fingerprint for this compound.
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Wavenumber (cm⁻¹) Assignment Intensity

~3360 O-H stretch (phenolic) Strong, Broad

~3030 C-H stretch (aromatic) Medium

~2940 C-H stretch (aliphatic) Medium

~2250 C≡N stretch (nitrile) Medium

~1610, 1515, 1445 C=C stretch (aromatic ring) Strong

~1230 C-O stretch (phenol) Strong

~830
C-H bend (para-substituted

aromatic)
Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

3-(4-Hydroxyphenyl)propionitrile, confirming its structural integrity.

¹H NMR Spectral Data
The proton NMR spectrum exhibits distinct signals corresponding to the aromatic and aliphatic

protons in the molecule.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.05 Doublet 2H
Ar-H (ortho to -

CH₂CH₂CN)

~6.75 Doublet 2H Ar-H (ortho to -OH)

~5.0 (variable) Singlet (broad) 1H -OH

~2.85 Triplet 2H -CH₂-Ar

~2.60 Triplet 2H -CH₂-CN
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¹³C NMR Spectral Data
The carbon-13 NMR spectrum complements the ¹H NMR data, showing signals for each

unique carbon atom in the molecule.

Chemical Shift (δ, ppm) Assignment

~154.5 Ar-C-OH

~130.0 Ar-C (ortho to -CH₂CH₂CN)

~129.5 Ar-C (ipso)

~119.5 C≡N

~115.5 Ar-C (ortho to -OH)

~31.0 -CH₂-Ar

~19.0 -CH₂-CN

Experimental Protocols
The following are generalized experimental protocols for obtaining the IR and NMR spectra of

3-(4-Hydroxyphenyl)propionitrile.

Infrared (IR) Spectroscopy
A Fourier-Transform Infrared (FTIR) spectrometer is used to record the infrared spectrum.

Sample Preparation: A small amount of solid 3-(4-Hydroxyphenyl)propionitrile is finely

ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is

then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a

solution-state spectrum, the compound is dissolved in a suitable solvent (e.g., chloroform)

and placed in a liquid cell with IR-transparent windows (e.g., NaCl or KBr plates). For

Attenuated Total Reflectance (ATR), a small amount of the solid sample is placed directly on

the ATR crystal.

Data Acquisition: A background spectrum of the empty sample compartment (or the pure

solvent/ATR crystal) is recorded. The sample is then placed in the spectrometer, and the
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sample spectrum is acquired. The instrument typically scans the mid-IR range (4000-400

cm⁻¹).

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the

background spectrum, and the data is presented in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of 3-(4-Hydroxyphenyl)propionitrile is

dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or

deuterated dimethyl sulfoxide, DMSO-d₆) in an NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

Data Acquisition: The NMR tube is placed in the spectrometer probe.

For ¹H NMR, the spectrum is acquired using a standard pulse sequence. Key parameters

such as the number of scans, relaxation delay, and acquisition time are optimized to obtain

a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum to single lines for each carbon. A larger number of scans is usually required due

to the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the

internal standard (TMS) or the residual solvent peak. Chemical shifts are reported in parts

per million (ppm).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to spectral

interpretation for the spectroscopic analysis of 3-(4-Hydroxyphenyl)propionitrile.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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